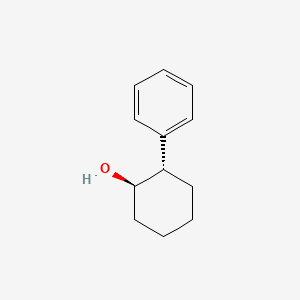

trans-2-Phenyl-1-cyclohexanol

Overview

Description

trans-2-Phenyl-1-cyclohexanol: is an organic compound with the molecular formula C12H16O . It is a secondary alcohol and exists as two enantiomers. This compound is notable for its use in organic chemistry as a chiral auxiliary, which helps in the synthesis of other chiral compounds .

Mechanism of Action

Target of Action

Trans-2-Phenyl-1-cyclohexanol is an organic compound used in organic chemistry as a chiral auxiliary . The primary target of this compound is the ester bond of the enantiomer .

Mode of Action

The compound interacts with its target through a process called hydrolysis . This process involves the addition of Pseudomonas fluorescens lipase to racemic trans-2-phenylcyclohexyl chloroacetate .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the hydrolysis of the ester bond of the enantiomer . The (−)-cyclohexanol and the (+)-ester are separated by fractional crystallization and the isolated (+)-ester is hydrolyzed to the (+)-cyclohexanol in a separate step .

Pharmacokinetics

The compound’s molecular weight is 1762548 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the production of (+)-cyclohexanol . This compound is used in the synthesis of chiral compounds with high purity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, dust formation should be avoided and personal protective equipment should be used when handling the compound . Additionally, the compound should be stored in a well-ventilated area away from sources of ignition .

Biochemical Analysis

Biochemical Properties

trans-2-Phenyl-1-cyclohexanol plays a significant role in biochemical reactions, particularly in the context of enantioselective synthesis. It interacts with enzymes such as Pseudomonas fluorescens lipase, which is capable of hydrolyzing the ester bond of the (−)-enantiomer but not the (+)-enantiomer . This selective interaction is crucial for the preparation of enantiomerically pure compounds. Additionally, this compound can interact with other biomolecules, including proteins and cofactors, facilitating various biochemical processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with Pseudomonas fluorescens lipase involves the hydrolysis of ester bonds, which is a key step in the enantioselective synthesis of certain compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The compound’s interaction with enzymes such as Pseudomonas fluorescens lipase is a key aspect of its role in metabolic pathways, as it enables the enantioselective synthesis of specific compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Enantioselective Synthesis: One method involves the use of to hydrolyze racemic trans-2-phenylcyclohexyl chloroacetate. The enzyme selectively hydrolyzes the ester bond of the (−)-enantiomer, leaving the (+)-enantiomer intact.

Sharpless Asymmetric Dihydroxylation: Another method involves the dihydroxylation of 1-phenylcyclohexene to form a diol, followed by selective reduction of the 1-hydroxyl group using Raney nickel .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the above synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Phenyl-1-cyclohexanol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are commonly used.

Substitution: Reagents like and can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry:

- Used as a chiral auxiliary in the synthesis of other chiral compounds, aiding in the production of enantiomerically pure substances .

Biology and Medicine:

- Potential applications in the synthesis of biologically active molecules and pharmaceuticals.

Industry:

- Utilized in the production of fine chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

- Cyclohexanol, 2-phenyl-

- (E)-2-Phenylcyclohexanol

Comparison:

- trans-2-Phenyl-1-cyclohexanol is unique due to its specific enantiomeric forms and its utility as a chiral auxiliary. Other similar compounds may not possess the same level of enantioselectivity or may be used in different types of chemical reactions.

Biological Activity

trans-2-Phenyl-1-cyclohexanol is an organic compound recognized for its chiral properties and diverse applications in organic synthesis and pharmacology. This article explores its biological activity, including its synthesis, enzymatic interactions, and potential therapeutic applications.

Chemical Profile

- Molecular Formula : C12H16O

- CAS Number : 2362-61-0

- Molecular Weight : 176.25 g/mol

- Chirality : Exhibits two enantiomers, which are utilized as chiral auxiliaries in various chemical reactions.

Synthesis and Enantioselectivity

The synthesis of this compound can be achieved through several methods, including:

- Enzymatic Hydrolysis : Using lipases such as Pseudomonas fluorescens or Candida rugosa to selectively hydrolyze esters of the compound, leading to the separation of enantiomers .

- Asymmetric Dihydroxylation : The Sharpless method allows for the selective reduction of the diol derived from 1-phenylcyclohexene .

Enzyme Interactions

This compound has been studied for its interactions with various enzymes:

- Lipase Activity : The compound has been shown to undergo enantioselective esterification and hydrolysis by lipases, which are crucial for synthesizing chiral pharmaceuticals. Studies indicate that immobilized lipases from Candida rugosa exhibit high enantioselectivity in reactions involving this compound .

Antioxidant Properties

Research indicates that this compound possesses antioxidant activity. It has been evaluated for its ability to inhibit carbohydrate-hydrolyzing enzymes, which is significant in the context of diabetes management and metabolic syndrome .

Study on Lipase-Catalyzed Reactions

A notable study investigated the continuous enantioselective esterification of this compound using Candida rugosa lipase in a packed bed bioreactor. The results demonstrated high yields and selectivity, showcasing the compound's potential in industrial applications for producing chiral intermediates .

Antioxidant Activity Assessment

In another study focused on evaluating the antioxidant capacity of various compounds, this compound was found to significantly reduce oxidative stress markers in vitro. This suggests potential therapeutic benefits in conditions characterized by oxidative damage .

Summary of Biological Activities

Properties

IUPAC Name |

(1R,2S)-2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022185 | |

| Record name | trans-2-Phenyl-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-61-0, 98919-68-7 | |

| Record name | rel-(1R,2S)-2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylcyclohexanol, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098919687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Phenyl-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-phenylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452WZ637M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLCYCLOHEXANOL, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5411L8484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of trans-2-Phenyl-1-cyclohexanol in chiral synthesis?

A1: this compound serves as a valuable chiral auxiliary in various asymmetric syntheses. For example, it has been successfully employed in the enantioselective [4+2] cycloaddition reactions with o-quinone methides (o-QMs), leading to the formation of chiral benzopyrans. This methodology allows access to chiral aliphatic benzylic carbons and has been applied in the synthesis of natural products like (+)-mimosifoliol. [, ] Additionally, its derivatives have been utilized as chiral auxiliaries in the TiCl4-promoted allylation of N-acyliminium ions, affording enantioenriched 2-substituted amides and carbamates. These compounds serve as precursors to valuable alkaloids like (S)- and (R)-propyl pyrrolidine and coniine. []

Q2: How do different Candida rugosa lipase (CRL) isoenzymes compare in the resolution of this compound?

A2: Research indicates that the three major CRL isoenzymes (Lip1, Lip2, Lip3) exhibit varying activities and enantioselectivities towards this compound in esterification reactions. [] While all three isoenzymes catalyze the esterification, Lip3 shows significantly lower initial esterification rates compared to Lip1 and Lip2. Furthermore, Lip3 results in lower conversions and poorer enantiomeric excess compared to the other two isoenzymes. This difference in performance highlights the importance of considering the specific isoenzymatic profile of CRL preparations for optimal results in this compound resolution. []

Q3: Can this compound be used in continuous flow processes for chiral resolution?

A3: Yes, this compound has been successfully employed in continuous enantioselective esterification reactions using Candida rugosa lipase immobilized in a packed bed bioreactor. [] This approach offers advantages over traditional batch processes, such as enhanced productivity, simplified downstream processing, and the potential for automation.

Q4: How do different lipases compare in their ability to resolve this compound enantiomers?

A4: Studies have compared the performance of immobilized lipases from Candida rugosa and Rhizomucor miehei in the enantioselective esterification of this compound. [] This research sheds light on the substrate specificity and enantioselectivity of these enzymes, providing valuable insights for selecting suitable biocatalysts for chiral resolution processes.

Q5: What factors can influence the enzymatic resolution of this compound?

A5: The efficiency of enzymatic resolution for this compound can be impacted by various factors beyond the choice of lipase. Studies highlight the significant impact of reaction media on both the yield and optical purity of the desired enantiomer. [] Optimization of reaction conditions, including solvent selection, temperature, and substrate concentration, is crucial for achieving high enantioselectivity and yields in biocatalytic processes involving this compound.

Q6: Are there efficient synthetic routes for obtaining enantiopure this compound?

A6: Yes, enantiomerically pure (+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol and (−)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol can be synthesized utilizing Sharpless Asymmetric Dihydroxylation (AD) as a key step. [] This method allows for the asymmetric introduction of hydroxyl groups onto the cyclohexene ring, ultimately leading to the desired chiral alcohol after subsequent transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.